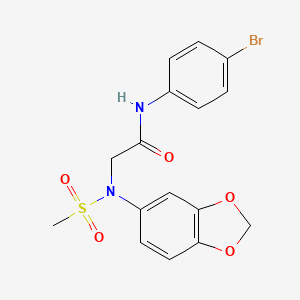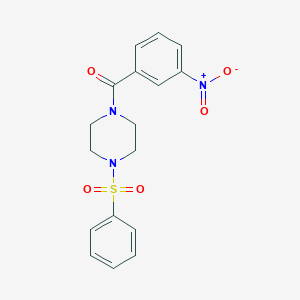![molecular formula C24H26N2O3S B3503868 N-(4-isopropylphenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3503868.png)
N-(4-isopropylphenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide
Übersicht
Beschreibung
N-(4-isopropylphenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide, commonly known as IMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of IMP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body, leading to the reduction of inflammation and pain. IMP has also been shown to modulate the activity of certain ion channels, leading to the regulation of neuronal excitability and the transmission of pain signals.
Biochemical and Physiological Effects:
IMP has been found to exhibit potent anti-inflammatory and analgesic properties in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the suppression of the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using IMP in lab experiments is its high potency and selectivity, allowing for the precise modulation of specific biological targets. However, its high potency can also lead to potential toxicity and side effects, making it important to carefully evaluate its safety profile before use.
List of
Zukünftige Richtungen
1. Development of new IMP-based drugs for the treatment of chronic pain and inflammatory diseases.
2. Investigation of the potential of IMP as a drug delivery agent for various drugs.
3. Synthesis of novel polymers and materials using IMP as a building block.
4. Elucidation of the mechanism of action of IMP at the molecular level.
5. Evaluation of the safety and toxicity profile of IMP in various animal models.
6. Investigation of the potential of IMP in the treatment of other diseases, such as cancer and neurodegenerative disorders.
7. Development of new synthetic methods for the production of IMP.
8. Exploration of the potential of IMP as a tool for studying the role of specific biological targets in various physiological processes.
Wissenschaftliche Forschungsanwendungen
IMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science. In medicinal chemistry, IMP has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammatory diseases.
In pharmaceuticals, IMP has been shown to have potential as a drug delivery agent due to its ability to form stable complexes with various drugs. This property allows for the controlled release of drugs, leading to improved efficacy and reduced side effects.
In material science, IMP has been used as a building block for the synthesis of novel polymers and materials with unique properties, such as high thermal stability and electrical conductivity.
Eigenschaften
IUPAC Name |
4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-(4-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-16(2)19-11-13-21(14-12-19)25-24(27)20-10-9-18(4)23(15-20)30(28,29)26-22-8-6-5-7-17(22)3/h5-16,26H,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZNEXRTBGKUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C)S(=O)(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 4-{[(2-furylmethyl)(trifluoroacetyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3503793.png)

![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)glycinamide](/img/structure/B3503818.png)
![4-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3503823.png)

![8-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3503829.png)
![N-(3,4-dimethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B3503835.png)
![1-bromo-5-[(4-fluorobenzyl)oxy]-4-methoxy-2-(2-nitrovinyl)benzene](/img/structure/B3503848.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B3503851.png)
![N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3503852.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3503855.png)
